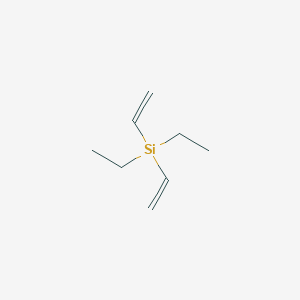

Diethyldivinylsilane

Description

Structure

3D Structure

Properties

CAS No. |

18270-16-1 |

|---|---|

Molecular Formula |

C8H16Si |

Molecular Weight |

140.30 g/mol |

IUPAC Name |

bis(ethenyl)-diethylsilane |

InChI |

InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2,7-8H2,3-4H3 |

InChI Key |

UDLNYNSUFIHIKN-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(C=C)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyldivinylsilane

Organometallic Approaches in Silane (B1218182) Synthesis

Organometallic chemistry provides a powerful toolkit for the construction of silicon-carbon bonds. mt.com The use of transition metals and novel organometallic reagents has revolutionized the synthesis of organosilanes, offering alternatives to traditional methods that often require harsh conditions or highly reactive reagents like organolithiums. mt.comias.ac.in

Cross-electrophile coupling (XEC) has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, including the silicon-carbon bond. nih.gov This method distinguishes itself from traditional cross-coupling by using two different electrophiles, which are coupled through a reductive catalytic cycle, often involving a transition metal catalyst and a stoichiometric reductant. wisc.educaltech.edu This approach avoids the pre-formation and handling of sensitive organometallic nucleophiles, enhancing operational simplicity and functional group tolerance. caltech.eduoaepublish.com

For the synthesis of Diethyldivinylsilane, an XEC strategy would theoretically involve the coupling of an electrophilic silicon source, such as Diethyldichlorosilane, with a vinyl electrophile like a vinyl halide. A transition-metal catalyst, typically based on nickel, facilitates the reaction in the presence of a reductant such as zinc or manganese dust. oaepublish.com More recently, photoredox/nickel dual catalysis has enabled these couplings using milder organic reductants, further expanding the utility of this method. oaepublish.com This electrochemical approach can achieve differential activation of substrates, allowing for highly selective bond formation. caltech.edu

Table 1: Illustrative Conditions for Photoredox/Nickel Dual-Catalyzed C(sp²)-Si Cross-Coupling This table represents typical conditions for the general reaction type, applicable to the conceptual synthesis of this compound.

| Parameter | Condition/Reagent | Role |

|---|---|---|

| Aryl Halide (Electrophile 1) | Vinyl Halide | Vinyl source |

| Chlorosilane (Electrophile 2) | Diethyldichlorosilane | Silicon source |

| Catalyst System | NiCl₂-based complex | Cross-coupling catalyst |

| Photocatalyst | Iridium or organic dye | Facilitates reduction via light absorption |

| Reductant | α-silylamine | Terminal organic reductant |

| Solvent | Aprotic polar solvent (e.g., DMF, DMA) | Reaction medium |

| Light Source | Blue LED | Energy input for photocatalyst |

Transition metal catalysis is a cornerstone of modern organosilicon chemistry. mdpi.com For the synthesis of divinylsilanes, the hydrosilylation of alkynes is a particularly prominent and atom-economical method. researchgate.net This reaction involves the addition of a Si-H bond across a carbon-carbon triple bond.

In the context of this compound, this would involve the sequential hydrosilylation of two equivalents of acetylene (B1199291) with one equivalent of Diethylsilane (H₂SiEt₂), or the hydrosilylation of a vinylsilane intermediate. Platinum complexes, such as Karstedt's catalyst, are highly effective for this transformation, typically favoring the formation of the β-E-isomer (anti-Markovnikov addition). researchgate.net The reaction mechanism proceeds through the oxidative addition of the Si-H bond to the metal center, followed by alkyne insertion and reductive elimination to yield the vinylsilane. researchgate.net By carefully controlling the stoichiometry of the reagents, it is possible to selectively produce either the mono- or di-substituted product. researchgate.net Rhodium catalysts have also been employed in the cyclization of divinylsilanes to form various silicon-containing heterocycles, demonstrating the versatility of these building blocks. nih.gov

Table 2: Comparison of Catalytic Systems for Selective Hydrosilylation of Alkynes Data adapted from studies on the synthesis of E,E-divinylsilanes from secondary silanes and terminal alkynes. researchgate.net

| Catalyst | Silane Type | Alkyne:Silane Ratio | Key Product | Selectivity |

|---|---|---|---|---|

| [Pt(IPrOMe)(dvtms)] | Secondary (e.g., Diethylsilane) | 1:1 | E-vinylsilane (Monosubstitution) | High β-E selectivity |

| [Pt(IPrOMe)(dvtms)] | Secondary (e.g., Diethylsilane) | >2:1 | E,E-divinylsilane (Disubstitution) | High β-E selectivity |

| Karstedt's Catalyst | Secondary Silane | Varies | Mixture of vinylsilanes | Often lower selectivity, side reactions possible |

While the first synthesis of an organosilicon compound, Tetraethylsilane, was accomplished using Diethylzinc in 1863, modern advancements have refined the use of zinc-based reagents. ias.ac.inwikipedia.org Recently developed Diethylzinc-amylate complexes have emerged as highly selective halogen-zinc exchange reagents that operate at room temperature. chemrxiv.orgchemrxiv.org These reagents are formed from readily available Diethylzinc and a lithium or sodium amylate salt. chemrxiv.org

In the synthesis of this compound, a Diethylzinc-amylate reagent could be used to convert a vinyl iodide into a highly functional-group-tolerant vinylzinc species in situ. This organozinc compound can then react with Diethyldichlorosilane to form the desired product. This method provides a milder alternative to the often more reactive and less selective Grignard or organolithium reagents, preventing the need for cryogenic temperatures and tolerating a wider array of functional groups on the substrates. chemrxiv.orgorgsyn.org Furthermore, the direct synthesis of solid, storable silylzinc reagents from silyl (B83357) halides and metallic zinc has been developed, offering a practical and economical route that avoids the use of pyrophoric silyllithium intermediates. rsc.org

Novel Reaction Pathways for this compound Precursors

Innovation in the synthesis of this compound also extends to the preparation of its precursors. The Müller-Rochow direct process remains the industrial foundation for producing methyl chlorosilanes, and similar principles apply to other organosilanes. mdpi.com This process involves the reaction of elemental silicon with an organic halide over a copper catalyst at high temperatures to produce a mixture of organochlorosilanes. wikipedia.orgmdpi.com

Beyond this fundamental process, novel laboratory-scale pathways are being explored. One such method is decarboxylative coupling, where a diethylsilicon carboxylic acid derivative could react with a vinyl-containing compound in the presence of a silver catalyst and an oxidant like potassium persulfate. This radical-based mechanism offers an alternative route for silicon-carbon bond formation. Another approach involves the selective hydrogenolysis of more highly vinylated silanes, such as Tetravinylsilane, using a palladium on carbon catalyst under a controlled hydrogen atmosphere. The development of new reaction pathways, including those unlocked by photochemistry, continues to expand the toolbox for creating organosilane precursors under increasingly mild conditions. nih.govresearchgate.net

Methodological Advancements in Organosilane Synthesis

The field of organosilane synthesis is continually advancing, driven by the need for more sustainable, efficient, and selective methods. bohrium.comresearchgate.net A major trend is the move away from stoichiometric reagents towards catalytic processes that offer higher atom economy and generate less waste. mdpi.com The development of transition-metal-free transformations is also gaining traction as a green and sustainable approach. bohrium.com

Significant progress has been made in developing catalytic systems that exhibit high functional group tolerance, allowing for the synthesis of complex and highly functionalized organosilanes. rsc.orgsioc-journal.cn The rise of dual catalytic systems, such as the photoredox/nickel catalysis used in XEC reactions, exemplifies this trend by combining different activation modes to achieve transformations not possible with a single catalyst. oaepublish.com Furthermore, research into the asymmetric synthesis of silicon-stereogenic centers, while not directly applicable to the achiral this compound, is pushing the boundaries of what is possible in organosilicon chemistry, enabling the creation of chiral organosilanes with potential applications in medicine and materials science. bohrium.com These overarching advancements contribute to a more sophisticated and versatile landscape for the synthesis of all organosilanes, including this compound.

Polymerization and Copolymerization of Diethyldivinylsilane

Fundamental Polymerization Mechanisms

The polymerization of diethyldivinylsilane can proceed through various mechanisms, primarily dictated by the initiator and reaction conditions. The dual vinyl functionality allows for the formation of linear polymers containing cyclic structures as well as cross-linked networks.

Free Radical Polymerization of this compound

Free radical polymerization is a common method for polymerizing vinyl monomers. For this compound, this process typically involves an intramolecular-intermolecular chain propagation mechanism, known as cyclopolymerization. This leads to the formation of a polymer backbone containing cyclic repeating units, which significantly influences the physical and chemical properties of the resulting polysilane.

The initiation of this compound polymerization via a free radical pathway commences with the generation of free radicals from an initiator molecule. This is typically achieved through the thermal decomposition of compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator fragments into primary radicals which then attack one of the vinyl groups of a this compound monomer.

This initial addition reaction transforms the monomer into a monomer radical, which carries the unpaired electron and is the first active species in the polymerization chain reaction. The efficiency of initiation depends on factors such as temperature, initiator concentration, and the reactivity of the primary radicals with the vinyl groups of the silane (B1218182) monomer.

Following initiation, the polymerization proceeds through propagation steps. Due to the presence of two vinyl groups, the propagation for this compound is not a simple linear addition. Instead, it undergoes a cyclopolymerization mechanism. After the initial radical adds to one vinyl group, the newly formed radical center on the monomer can attack the second vinyl group on the same molecule in an intramolecular cyclization step. This is typically a rapid process that forms a five- or six-membered ring structure.

This cyclized radical then propagates by adding to another this compound monomer (intermolecular addition), starting the cycle anew. The kinetics of this chain growth are complex, as they depend on the relative rates of the intramolecular cyclization and the intermolecular propagation steps. Factors influencing these rates include monomer concentration and reaction temperature. Generally, at lower monomer concentrations, the intramolecular cyclization is favored, leading to a higher degree of cyclization in the final polymer.

Table 1: Key Kinetic Steps in Free Radical Cyclopolymerization

| Step | Description |

| Initiation | An initiator molecule decomposes to form primary radicals, which then react with a monomer to create a monomer radical. |

| Intramolecular Cyclization | The radical on the monomer attacks the second vinyl group within the same molecule, forming a cyclic radical. |

| Intermolecular Propagation | The cyclic radical adds to a new monomer molecule, propagating the polymer chain. |

Chain transfer and termination are crucial processes that limit the molecular weight of the polymer. In the polymerization of this compound, chain transfer can occur to the monomer, solvent, or a deliberately added chain transfer agent. This process involves the abstraction of an atom (like hydrogen) by the growing polymer radical, which terminates that chain but creates a new radical that can initiate a new polymer chain. Such events can lead to a broader molecular weight distribution.

Termination of the growing polymer chains primarily occurs through bimolecular reactions between two radical species. The two main mechanisms are:

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two terminated polymer chains, one with a saturated end group and the other with an unsaturated end group.

The prevalence of each termination mechanism depends on the specific reaction conditions and the structure of the propagating radical.

Controlled/Living Polymerization Techniques

To achieve better control over the polymer architecture, molecular weight, and molecular weight distribution, controlled or "living" polymerization techniques can be employed. These methods are designed to minimize irreversible termination and chain transfer reactions.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that can be applied to a wide range of monomers, including organosilanes. The control in RAFT polymerization is achieved by adding a specific chain transfer agent, known as a RAFT agent, to the polymerization system.

The mechanism involves a rapid equilibrium between active (propagating) radicals and dormant polymer chains. The RAFT agent reversibly deactivates the growing polymer radicals, placing them in a dormant state. This equilibrium ensures that all polymer chains have an equal probability of growing, which leads to a linear increase in molecular weight with monomer conversion and results in polymers with a narrow molecular weight distribution (low polydispersity index).

For this compound, the use of RAFT polymerization would allow for the synthesis of well-defined cyclopolymers. The choice of the RAFT agent is critical and depends on the reactivity of the monomer. By carefully selecting the RAFT agent and controlling the reaction conditions, it is possible to synthesize block copolymers and other complex architectures based on poly(this compound).

Table 2: Comparison of Polymerization Techniques for this compound

| Feature | Free Radical Polymerization | RAFT Polymerization |

| Control over MW | Poor to moderate | High |

| Polydispersity | Broad (typically > 1.5) | Narrow (typically < 1.3) |

| Mechanism | Uncontrolled chain reactions | Controlled via reversible deactivation |

| Architecture | Primarily random cyclopolymers | Well-defined architectures (e.g., block copolymers) possible |

| Key Reagents | Initiator, Monomer | Initiator, Monomer, RAFT Agent |

Atom Transfer Radical Polymerization (ATRP) Modalities

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. researchgate.netcmu.edu The general mechanism of ATRP involves the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst. youtube.com

While no specific studies detailing the ATRP of this compound are prominently available, the polymerization of vinylsilane monomers through ATRP is a known process. For this compound, the vinyl groups would be susceptible to radical addition initiated by an ATRP initiator. The reaction would proceed as follows:

Initiation: An alkyl halide initiator (R-X) reacts with a transition metal complex in its lower oxidation state (e.g., Cu(I)Br/L) to form a radical (R•) and the metal complex in its higher oxidation state (X-Cu(II)Br/L).

Propagation: The radical (R•) adds to one of the vinyl groups of a this compound monomer, forming a new radical species. This new radical can then propagate by adding to further monomers.

Deactivation: The propagating radical can be reversibly deactivated by reacting with the higher oxidation state metal complex (X-Cu(II)Br/L), reforming a dormant species and the lower oxidation state metal complex.

Due to the presence of two vinyl groups, the polymerization of this compound via ATRP could lead to different outcomes depending on the reaction conditions:

Linear Polymer Formation: At low monomer concentrations and conversions, polymerization might proceed primarily through the reaction of one vinyl group, leading to the formation of linear polymer chains with pendant vinyl groups.

Crosslinking and Gelation: As the polymerization progresses, the pendant vinyl groups on the polymer chains can participate in further polymerization, leading to the formation of crosslinked networks and eventually gelation. The point of gelation would depend on factors such as the initial monomer and initiator concentrations.

The kinetics of such a polymerization would be influenced by the reactivity of the vinylsilane monomer and the stability of the resulting radical. unipd.it

Anionic and Cationic Polymerization Considerations

Anionic Polymerization:

Anionic polymerization is initiated by a nucleophile, which adds to a monomer to form a propagating carbanion. fiveable.meyoutube.com For a monomer to be suitable for anionic polymerization, it typically needs to contain electron-withdrawing substituents to stabilize the negative charge of the carbanion. fiveable.me

The vinyl groups of this compound are not strongly activated by electron-withdrawing groups, which might suggest that it would not be a highly reactive monomer for anionic polymerization under standard conditions. However, the polymerization of some vinylsilanes via anionic mechanisms has been reported. researchgate.net The initiation of this compound polymerization with a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium), could potentially occur. mdpi.commdpi.com

Key considerations for the anionic polymerization of this compound would include:

Initiator Reactivity: A sufficiently reactive initiator would be required to attack the vinyl group.

Side Reactions: The presence of the silicon atom and ethyl groups might lead to side reactions, such as metallation or cleavage of the Si-C bond, which could terminate the polymerization or lead to undesired structures.

Living Nature: If side reactions are minimal, the polymerization could proceed in a "living" manner, where the propagating anionic chain ends remain active until intentionally terminated. youtube.com This would allow for the synthesis of block copolymers.

Cationic Polymerization:

Cationic polymerization is initiated by an electrophile, typically a strong acid or a Lewis acid in the presence of a co-initiator, which adds to the monomer to generate a propagating carbocation. aatbio.comstanford.edu Monomers suitable for cationic polymerization generally possess electron-donating substituents that can stabilize the positive charge of the carbocation. fiveable.meaatbio.com

The silicon atom in this compound is not a strong electron-donating group in the context of stabilizing an adjacent carbocation. Therefore, this compound is not expected to be a highly reactive monomer for cationic polymerization. researchgate.netfujifilm.com The initiation of polymerization would require a very strong acid to protonate the vinyl group and form a carbocation. The stability of this carbocation would be a critical factor in determining the feasibility and rate of propagation. stanford.edu Studies on the cationic ring-opening polymerization of cyclosiloxanes have been conducted, but this mechanism is different from the addition polymerization of vinyl groups. nih.govmdpi.com

Copolymerization with Diverse Monomers

The presence of vinyl groups allows this compound to be copolymerized with a variety of other vinyl monomers. This is a valuable method for incorporating silicon into organic polymers, thereby modifying their properties.

Integration of this compound into Styrene-Butadiene Copolymers

Styrene-butadiene copolymers, such as styrene-butadiene rubber (SBR), are important industrial elastomers. specialchem.com The incorporation of this compound into a styrene-butadiene polymerization could be achieved through radical copolymerization. The this compound would act as a comonomer, and its introduction could serve several purposes:

Modification of Properties: The presence of silicon in the polymer backbone could enhance properties such as thermal stability, oxidation resistance, and gas permeability.

Crosslinking Sites: If only one vinyl group of the this compound reacts during the initial polymerization, the pendant vinyl group can serve as a site for subsequent crosslinking (vulcanization), potentially offering an alternative to traditional sulfur vulcanization.

The reactivity ratios of this compound with styrene (B11656) and butadiene would determine the distribution of the silane monomer within the copolymer chain. Modification of styrene-butadiene copolymers with silicon-containing molecules has been explored to improve their performance. dtic.milmdpi.com

Copolymerization with Acrylate (B77674) and Methacrylate (B99206) Derivatives

Acrylate and methacrylate polymers are widely used for their optical clarity, weather resistance, and adhesive properties. This compound can be copolymerized with acrylate and methacrylate monomers, such as methyl methacrylate (MMA) or butyl acrylate (BA), typically through free-radical polymerization. silibasesilicone.comcmu.edu

The copolymerization would result in a polymer with a poly(acrylate) or poly(methacrylate) backbone and pendant diethylvinylsilyl groups (if one vinyl group reacts) or integrated silane units (if both vinyl groups react, leading to crosslinking). The incorporation of the silane monomer can impart properties such as:

Hydrophobicity: The presence of the nonpolar ethyl and silicon groups can increase the water repellency of the resulting copolymer.

Lowered Surface Energy: Silicon-containing polymers often exhibit low surface energy, which can be advantageous in applications such as coatings and adhesives.

Improved Thermal Stability: The Si-C and Si-O (if hydrolysis occurs) bonds can enhance the thermal stability of the polymer.

The synthesis of organosilicon-modified acrylate resins is a known strategy to improve the performance of acrylic materials. researchgate.net Methacrylate- and acrylate-functional siloxanes are known to undergo radical-induced polymerization and can be used as modifiers for organic systems. gelest.com

Synthesis of Silicone-Containing Copolymers via this compound

This compound can be a key component in the synthesis of various silicone-containing copolymers. sci-hub.boxresearchgate.net Beyond simple addition copolymers, it can be used in reactions like hydrosilylation. For instance, a polymer with Si-H bonds could be reacted with this compound in the presence of a platinum catalyst. This would attach the this compound to the polymer backbone via one of its vinyl groups, leaving the other vinyl group available for further reactions.

This approach allows for the synthesis of graft copolymers, where silicone side chains can be grown from the pendant vinyl groups. The synthesis of cyclic silicon-organic copolymers has been investigated using divinylorganocyclosiloxanes. lp.edu.ua

Crosslinking and Network Formation via this compound

The difunctional nature of this compound makes it an effective crosslinking agent. nih.gov When added to a polymerization reaction, both of its vinyl groups can participate in the growing polymer chains, creating linkages between them and forming a three-dimensional network. This process is fundamental to the formation of thermosetting plastics and elastomers.

The efficiency of this compound as a crosslinking agent depends on several factors, including:

Reactivity of the Vinyl Groups: The vinyl groups must be sufficiently reactive under the chosen polymerization conditions.

Concentration: The concentration of this compound will directly influence the crosslink density of the resulting network. Higher concentrations lead to more rigid and less soluble materials. mdpi.commdpi.com

Polymerization Method: The method of polymerization (e.g., radical, anionic) will affect how the crosslinking occurs.

The formation of a polymer network can be observed by changes in the physical properties of the reaction mixture, such as a significant increase in viscosity, leading to gelation. nih.gov The final properties of the crosslinked polymer, such as its mechanical strength, swelling behavior, and thermal stability, are highly dependent on the structure and density of the network. researchgate.net

Below is a table summarizing the potential effects of this compound as a crosslinking agent in different polymer systems.

| Polymer System | Potential Effect of this compound Crosslinking |

| Polyethylene (B3416737) | Increased rigidity and thermal stability. |

| Styrene-Butadiene Rubber | Formation of a vulcanized elastomer with potentially improved properties compared to sulfur crosslinking. |

| Polyacrylates | Creation of a crosslinked network, transforming a thermoplastic into a thermoset with enhanced solvent resistance. |

| Silicone Polymers | Formation of silicone elastomers with tailored mechanical properties. |

Mechanistic Studies of Crosslinking Reactions

The crosslinking of this compound is fundamental to its application in forming stable, three-dimensional polymer networks. The presence of two vinyl groups allows it to act as a potent crosslinking agent. The polymerization can be initiated through various mechanisms, with radical and anionic pathways being the most common for vinyl monomers.

In free-radical polymerization , an initiator generates free radicals that attack one of the vinyl groups of the this compound molecule. This process creates a new radical species on the monomer, which can then propagate by reacting with other monomers. Crosslinking occurs when the second vinyl group on a this compound unit that is already incorporated into a polymer chain reacts, thereby connecting two polymer chains. The kinetics of such crosslinking reactions are complex and can be influenced by factors like initiator concentration, temperature, and solvent. Studies on similar divinyl compounds show that the reaction rate can decrease as the polymer network forms due to diffusional limitations on the reactive species.

Anionic polymerization offers another route for crosslinking. This method involves initiation by a strong nucleophile, such as an organolithium compound, which attacks a vinyl group to form a carbanion. du.edu.egyoutube.comwikipedia.org This carbanion then propagates the polymerization. A key feature of anionic polymerization is the potential for it to be a "living" polymerization, where there are no inherent termination steps. du.edu.egwikipedia.orgethernet.edu.et This allows for the synthesis of polymers with well-defined structures. Crosslinking in this context happens when the propagating anionic centers react with the vinyl groups of other polymer chains. The choice of solvent is critical in anionic polymerization, as it can influence the structure and reactivity of the propagating ion pairs. uni-bayreuth.de

Detailed kinetic data from studies on analogous systems can provide insights into the potential behavior of this compound. For instance, the study of polymerization kinetics using techniques like Differential Scanning Calorimetry (DSC) helps in understanding the reaction rates and the influence of various parameters on the crosslinking process. nih.gov

Formation of Interpenetrating Polymer Networks and Hybrid Siloxane Structures

This compound is a candidate for creating advanced polymer structures due to its bifunctional nature.

Interpenetrating Polymer Networks (IPNs) are complex materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. nih.gov A sequential IPN can be formed by swelling a pre-existing crosslinked polymer network with a second monomer (like this compound) and an initiator, followed by in-situ polymerization and crosslinking. nih.gov The resulting structure combines the properties of both networks. The formation of a siloxane network within another polymer matrix can significantly enhance properties such as thermal stability and mechanical strength. rsc.org The miscibility of the constituent polymers is a critical factor in preventing phase separation and forming a true IPN. nih.gov

Hybrid Siloxane Structures are materials that incorporate both organic and inorganic components, often linked by covalent bonds. mdpi.com this compound can be used to form such structures. For example, it can be copolymerized with other siloxane precursors through a sol-gel process. This process typically involves the hydrolysis and condensation of silane precursors. While this compound itself does not have hydrolyzable groups, it can be incorporated into a network formed from precursors like alkoxysilanes. The vinyl groups can then be subsequently polymerized or functionalized to create the organic component of the hybrid material. The properties of these hybrid materials are highly dependent on the nature of the organic substituents and the inorganic siloxane backbone. mdpi.com

The following table summarizes general research findings applicable to the study of such polymer systems.

| Research Area | Key Findings | Characterization Methods |

| Polymerization Kinetics | Reaction rates are influenced by initiator concentration, temperature, and solvent. The process can shift from a kinetic to a diffusion-controlled regime as the network forms. nih.gov | Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR) Spectroscopy. mdpi.com |

| IPN Formation | Mutual miscibility of polymers is crucial to prevent phase separation. IPNs can exhibit synergistic properties not found in individual networks. nih.gov | Scanning Electron Microscopy (SEM), Dynamic Mechanical Analysis (DMA). |

| Hybrid Material Synthesis | Properties depend on the nature of organic and inorganic components and the interface between them. mdpi.com | Fourier-Transform Infrared (FTIR) Spectroscopy, Thermogravimetric Analysis (TGA). mdpi.com |

Reactivity and Mechanistic Investigations of Diethyldivinylsilane

Hydrosilylation Reactions of Diethyldivinylsilane

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction for this compound. wikipedia.org This process is a highly atom-economical method for creating organosilicon compounds from alkenes and alkynes. wikipedia.orgsigmaaldrich.com

Catalytic Systems for Hydrosilylation (e.g., Platinum, Rhodium, Nickel, Iron, Cobalt Complexes)

A diverse array of transition metal complexes can catalyze the hydrosilylation of the vinyl groups in this compound. The choice of catalyst is crucial as it influences reaction efficiency, selectivity, and cost.

Platinum Complexes : Platinum-based catalysts are the most traditional and widely used for hydrosilylation due to their high activity and selectivity. mdpi.com Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are classic examples that demonstrate high efficiency. mdpi.com Platinum catalysts, often featuring N-heterocyclic carbene (NHC) ligands, can achieve quantitative yields in the synthesis of vinylsilanes. researchgate.net

Rhodium Complexes : Rhodium catalysts, such as Wilkinson's catalyst, are also effective and can offer different selectivity compared to platinum. sigmaaldrich.comnih.gov Dirhodium(II) complexes, when used with specific phosphine (B1218219) ligands like XantPhos, have been developed for the highly regio- and stereoselective hydrosilylation of alkynes. rsc.orgrsc.org

Nickel Complexes : As a more earth-abundant and cost-effective alternative to precious metals, nickel catalysts have gained significant attention. epfl.ch Nickel(II) complexes with bis(carboxylate) ligands show high activity for the anti-Markovnikov hydrosilylation of alkenes. nih.gov Various systems, including those with (salicylaldiminato)Ni(II) and pincer ligands, have been developed for the hydrosilylation of different unsaturated substrates. mdpi.comepfl.ch For instance, a Ni(acac)₂/Xantphos system is effective for the hydrosilylation of allenes. rsc.org

Iron Complexes : Iron, being abundant and non-toxic, is a highly desirable metal for catalysis. Iron complexes with ligands like 2,9-diaryl-1,10-phenanthroline can exhibit high catalytic activity and offer ligand-controlled regioselectivity in alkyne hydrosilylation. organic-chemistry.org Iron-pincer complexes have also been developed for regioselective hydrosilylation reactions. nih.gov

Cobalt Complexes : Cobalt catalysts provide another low-cost alternative. Cobalt(II) acetate (B1210297) in combination with phosphine ligands like dppb or nitrogen-based ligands like bipyridine can effectively catalyze the hydrosilylation of alkynes with high regiocontrol under mild conditions. rsc.org Cobalt complexes with bulky N-heterocyclic carbene or iminopyridine ligands have been shown to catalyze the hydrosilylation of alkynes with high stereo- and regioselectivity. mdpi.com

| Metal Catalyst | Common Catalyst Examples/Systems | Key Features | Reference |

|---|---|---|---|

| Platinum (Pt) | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity and selectivity, widely used industrially. | mdpi.com |

| Rhodium (Rh) | Wilkinson's Catalyst, [Rh₂(OAc)₄]/XantPhos | Effective for selective synthesis, can control stereochemistry. | sigmaaldrich.comrsc.org |

| Nickel (Ni) | Ni(acac)₂, Ni-pincer complexes, Ni/NHC systems | Cost-effective, high anti-Markovnikov selectivity for alkenes. | mdpi.comnih.govchimia.ch |

| Iron (Fe) | Fe-pincer complexes, Fe/phenanthroline systems | Earth-abundant, ligand-controlled regioselectivity. | nih.govorganic-chemistry.org |

| Cobalt (Co) | Co(acac)₂, Co/phosphine, Co/iminopyridine complexes | Low-cost, regiodivergent control possible with ligand choice. | mdpi.comnih.govrsc.org |

Anti-Markovnikov vs. Markovnikov Addition Regioselectivity

The regioselectivity of the hydrosilylation of this compound's terminal vinyl groups is a critical aspect. The addition of the silyl (B83357) group can occur at either the terminal (α) or the internal (β) carbon of the double bond.

Anti-Markovnikov Addition : This is the most common outcome in the hydrosilylation of terminal alkenes, where the silicon atom attaches to the terminal carbon. wikipedia.org Platinum-catalyzed hydrosilylation typically yields the anti-Markovnikov product. wikipedia.org Similarly, many iron and cobalt catalyst systems favor anti-Markovnikov selectivity, producing linear alkylsilanes. nih.govthieme-connect.com

Markovnikov Addition : While less common, Markovnikov addition, which places the silicon atom at the more substituted carbon, can be achieved. This outcome is highly dependent on the catalytic system. For example, certain cobalt complexes with NNN pincer ligands or specific bipyridine ligands can steer the reaction towards the branched α-vinylsilane (Markovnikov product) with high selectivity. organic-chemistry.orgrsc.org The ability to switch between anti-Markovnikov and Markovnikov products by simply changing the ligand on the metal catalyst is a significant area of research. nih.govrsc.org

Mechanistic Pathways of Hydrosilylation (e.g., Chalk-Harrod, Alternative Mechanisms)

The mechanism of metal-catalyzed hydrosilylation has been extensively studied, with the Chalk-Harrod mechanism being the most widely accepted pathway, particularly for platinum catalysts. wikipedia.orgresearchgate.netnih.gov

The Chalk-Harrod mechanism involves three primary steps: wikipedia.orglibretexts.org

Oxidative Addition : The Si-H bond of the hydrosilane adds to the low-valent metal center (e.g., Pt(0)), forming a metal-hydride-silyl intermediate (e.g., a Pt(II) species).

Migratory Insertion : The vinyl group of the this compound coordinates to the metal center and then inserts into the metal-hydride (M-H) bond. This step determines the regioselectivity (anti-Markovnikov).

Reductive Elimination : The resulting alkyl-silyl-metal complex undergoes reductive elimination, forming the new silicon-carbon bond of the product and regenerating the active catalyst.

A Modified Chalk-Harrod mechanism has also been proposed. wikipedia.orgmdpi.comresearchgate.net In this alternative pathway, the key difference is the migratory insertion step. Instead of inserting into the M-H bond, the alkene inserts into the metal-silyl (M-Si) bond. This is followed by reductive elimination of a C-H bond to yield the final product. wikipedia.orgresearchgate.net The operative mechanism can depend on the specific catalyst, ligands, and substrates involved.

Stereochemical Control and Stereoselective Synthesis

Controlling the stereochemistry of the newly formed chiral centers or the geometry of the resulting double bond is a sophisticated goal in hydrosilylation. mdpi.com

In the context of reacting with alkynes, hydrosilylation can produce different isomers. A cis-addition of the hydrosilane across the triple bond results in an (E)-alkenylsilane, while a trans-addition gives the (Z)-isomer. libretexts.org Many catalytic systems, including those based on rhodium and ruthenium, are known to provide high stereoselectivity. sigmaaldrich.comrsc.org

For creating chiral centers, asymmetric hydrosilylation is employed, which uses chiral ligands on the metal catalyst to induce enantioselectivity. wikipedia.orgscientificspectator.com The development of chiral phosphine ligands, for example, has enabled the synthesis of optically active organosilanes from prochiral alkenes. wikipedia.orgscientificspectator.com Rhodium catalysts paired with chiral ferrocene-based ligands have shown high efficiency in the enantioselective hydrosilylation of unactivated alkenes, producing Si-stereogenic silanes with excellent enantioselectivity. chemrxiv.org

Organometallic Reactivity and Silicon-Carbon Bond Transformations

The silicon-carbon bonds in this compound and its derivatives can participate in various organometallic transformations, most notably in cross-coupling reactions that form new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions Involving Organosilicon Compounds

The vinylsilyl groups of this compound make it a potential substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools in organic synthesis for forming C-C bonds. sigmaaldrich.comlibretexts.org

Hiyama Coupling : This reaction involves the coupling of an organosilicon compound (like a vinylsilane) with an organic halide or triflate, catalyzed by palladium. nih.gov It is a valuable method for creating complex molecules, and conditions have been developed for the cross-coupling of tetrasubstituted vinylsilanes to produce stereodefined tetrasubstituted alkenes. nih.gov

Heck Reaction : While the classic Heck reaction involves the coupling of an organic halide with an alkene, vinylsilanes can also be used as substrates in what is termed a "silyl-Heck" reaction. mdpi.comnih.gov This allows for the preparation of substituted vinylsilanes from other alkenes. nih.gov Tandem Heck/Hiyama reactions have also been developed, where a Heck reaction generates a vinylsilane intermediate that is then used in a subsequent Hiyama coupling. researchgate.net

These reactions typically proceed through a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organosilicon reagent and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. libretexts.org

| Reaction Name | Coupling Partners | Key Transformation | Reference |

|---|---|---|---|

| Hiyama Coupling | Organosilicon Compound + Organic Halide/Triflate | Forms a new C-C bond, coupling the organic groups from both partners. | nih.gov |

| Silyl-Heck Reaction | Silyl Electrophile + Alkene | Forms functionalized vinylsilanes with high regio- and geometric selectivity. | nih.gov |

Exploration of Silicon-Carbon Bond Activation and Cleavage

The activation and cleavage of the silicon-carbon (Si-C) bond are fundamental processes in organosilicon chemistry, enabling the transformation of stable organosilicon compounds into a variety of useful structures. In the context of this compound, the vinyl groups represent sites of potential reactivity for Si-C bond cleavage.

The cleavage of Si-C bonds can be initiated through several mechanisms. One general concept involves the formation of hypercoordinate silicon species. nih.gov By increasing the coordination number of the silicon atom to five (pentacoordinate) or six (hexacoordinate), the Si-C bonds become more electron-rich and, consequently, more susceptible to electrophilic attack. nih.gov This activation can be achieved by introducing electronegative groups on the silicon or by the coordination of Lewis bases. nih.gov

Recent research has also explored enzymatic approaches for Si-C bond cleavage. For instance, engineered variants of the bacterial cytochrome P450BM3 have been shown to break Si-C bonds in volatile methylsiloxanes (VMS). nih.gov This process involves tandem oxidations of a siloxane methyl group, leading to a putative nih.govsioc-journal.cn-Brook rearrangement and subsequent hydrolysis. nih.gov While not directly demonstrated on this compound, this highlights the potential for biocatalytic strategies in Si-C bond functionalization.

Furthermore, electrochemical methods offer a transition-metal-free approach to Si-C bond cleavage. rsc.org Studies on silacyclobutanes have shown that electrochemically driven ring-opening can efficiently form silyl ethers and silanols. rsc.org This method's broad substrate compatibility suggests its potential applicability to other organosilanes, including those with vinyl groups.

In ruthenium methylene (B1212753)/silyl complexes, reversible cleavage and re-formation of a C-Si bond between a silyl group and a bridging methylene unit have been observed. illinois.edu This process is influenced by the substituents on the silyl group, indicating that steric and electronic factors play a crucial role in the dynamics of Si-C bond cleavage and formation. illinois.edu

Table 1: Factors Influencing Silicon-Carbon Bond Activation

| Activation Method | Key Principle | Potential Application to this compound |

| Hypercoordinate Silicon Chemistry | Formation of penta- or hexa-coordinate silicon species to increase the electron density on the carbon atom, making the Si-C bond more susceptible to electrophilic cleavage. nih.gov | The vinyl groups in this compound could be targeted for cleavage by employing suitable Lewis bases or catalysts to generate hypercoordinate intermediates. |

| Enzymatic Cleavage | Use of engineered enzymes, such as cytochrome P450 variants, to catalyze the oxidative cleavage of Si-C bonds. nih.gov | Directed evolution of enzymes could potentially be adapted to recognize and cleave the Si-vinyl bonds in this compound. |

| Electrochemical Activation | Transition-metal-free cleavage of Si-C bonds using electrochemical methods. rsc.org | Electrochemical conditions could be optimized to selectively cleave the Si-vinyl bonds, offering a green and efficient transformation pathway. |

| Metal-Mediated Cleavage | Reversible cleavage and formation of Si-C bonds in the coordination sphere of a transition metal. illinois.edu | Coordination of this compound to a suitable metal center might facilitate the selective activation and cleavage of one of the Si-vinyl bonds. |

Role of Transition Metal Catalysis in Functionalization

Transition metal catalysis plays a pivotal role in the functionalization of organosilanes, including vinylsilanes like this compound. These catalysts enable a wide array of transformations that would otherwise be difficult to achieve. chemrxiv.org The vinyl groups in this compound are particularly amenable to a variety of transition-metal-catalyzed reactions.

One of the most common and atom-economical methods for synthesizing vinylsilanes is the hydrosilylation of alkynes, a reaction often catalyzed by transition metals. sigmaaldrich.comresearchgate.net This highlights the fundamental role of transition metals in forming the very Si-vinyl bonds present in this compound. The choice of metal catalyst is crucial for controlling the regioselectivity and stereoselectivity of the product. thieme-connect.com

The functionalization of vinylsilanes through transition-metal-catalyzed reactions is a broad field. For instance, palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, allow for the formation of new carbon-carbon bonds by coupling vinylsilanes with organic halides. thieme-connect.com The reactivity of vinylsiloxanes in these couplings is often higher than that of simple olefins, a phenomenon attributed to the stabilizing effect of the C-Si σ* orbital through back-bonding with the metal's d orbitals. thieme-connect.com

Furthermore, transition metal catalysts can be employed to immobilize functional organic molecules onto solid supports, such as silica (B1680970) or glass, through reactions with vinylsilanes. nih.gov In such a protocol, a linker molecule like dimethyldivinylsilane (B80846) can be used, where one vinyl group reacts to form a C-C bond with the functional molecule, and the other is used to attach the silyl group to the surface. nih.gov

Recent advancements have also focused on the development of dual-catalytic systems. These systems can merge a reversible activation cycle with a functionalization cycle, enabling reactions at previously unreactive sites. chemrxiv.org For example, a ruthenium or iron catalyst can establish an equilibrium between an alcohol and an aldehyde, while a palladium or rhodium catalyst performs a subsequent functionalization reaction. chemrxiv.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for Vinylsilane Functionalization

| Reaction Type | Catalyst | Description | Reference |

| Hydrosilylation of Alkynes | Pt, Rh, Ru | An atom-economical method for the synthesis of vinylsilanes from alkynes and hydrosilanes. The choice of catalyst influences the stereo- and regioselectivity. | sigmaaldrich.com |

| Hiyama Cross-Coupling | Palladium | Couples vinylsilanes with organic halides to form new C-C bonds. Microwave assistance has been shown to be effective. | thieme-connect.com |

| Silyl-Heck Reaction | Palladium | A selective method for the synthesis of vinylsiloxanes from styrenes. | thieme-connect.com |

| Surface Immobilization | Transition Metals | Covalently bonds functional organic molecules to surfaces using vinylsilanes as linkers. | nih.gov |

| Dehydrogenative Silylation | Metal-free (can also be metal-catalyzed) | Forms vinylsilanes from enamides with high stereoselectivity. | acs.org |

Photochemical and Thermal Transformations of Organosilicon Compounds

Photochemical Rearrangements and Reactivity of Vinylsilanes

The photochemistry of organosilicon compounds, including vinylsilanes, offers unique pathways for molecular rearrangements and functionalization that are often inaccessible through thermal methods. mdpi.comnih.gov The absorption of light can promote an organosilicon molecule to an electronically excited state, leading to a variety of chemical transformations. irispublishers.com

For vinylsilanes, photochemical reactions can involve the vinyl group itself or interactions between the vinyl group and other parts of the molecule. A general principle in organic photochemistry is that excitation can lead to isomerizations, rearrangements, or additions. msu.edu In the context of organosilicon compounds, visible light photocatalysis has emerged as a powerful tool, allowing for the transformation of organosilicon compounds into silicon or carbon radicals under mild conditions. sioc-journal.cn

One notable photochemical reaction is the 1,3-silyl migration, which has been studied from a mechanistic perspective. mdpi.com While many examples involve silyl migration between heteroatoms or from carbon to carbon, the underlying stereochemical and mechanistic details are often complex and are systematically explained by Woodward-Hoffmann rules. mdpi.com

The reactivity of vinylsilanes under photochemical conditions can also be influenced by the presence of other functional groups. For example, the photochemistry of acylsilanes often involves the formation of nucleophilic siloxycarbene intermediates, which can then undergo various addition, insertion, and cyclization reactions. snnu.edu.cn

Table 3: Key Photochemical Transformations of Organosilicon Compounds

| Reaction Type | Description | Key Intermediates/Features |

| Photoisomerization | Light-induced conversion of one isomer to another, such as cis-trans isomerization of double bonds. msu.eduscribd.com | Involves excitation to singlet or triplet states, followed by relaxation to a different ground state isomer. msu.edu |

| Photochemical Rearrangements | Skeletal reorganization of a molecule upon light absorption. Examples include di-π-methane rearrangements. irispublishers.commsu.edu | Often proceeds through diradical or zwitterionic intermediates. msu.edumiami.edu |

| 1,3-Silyl Migration | Photochemically induced migration of a silyl group from one atom to another. mdpi.com | The stereochemistry is governed by orbital symmetry rules. mdpi.com |

| Photo-Fries Rearrangement | Homolytic cleavage of C-O, C-S, or C-N bonds in esters, thioesters, or amides, followed by rearrangement. irispublishers.com | Involves radical intermediates. |

| Visible-Light Photocatalysis | Use of a photoredox catalyst to generate silicon or carbon radicals from organosilicon compounds under visible light irradiation. sioc-journal.cn | Enables a variety of reactions under mild conditions. sioc-journal.cn |

Thermal Stability and Degradation Pathways of Organosilicon Polymers

The thermal stability of organosilicon polymers is a critical property that determines their suitability for high-temperature applications. The degradation of these polymers typically involves complex mechanisms such as chain scission, side-group elimination, and depolymerization. mdpi.comresearchgate.net

For polysiloxanes containing vinyl groups, such as those that could be formed from this compound, the thermal degradation behavior is influenced by the presence of these reactive sites. The thermal decomposition of polysiloxanes often occurs at temperatures between 400-650 °C in an inert atmosphere, leading to the formation of cyclic oligomers. nih.gov The presence of oxygen can significantly lower the decomposition temperature. nih.gov

Studies on vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) have shown that thermal degradation in an inert atmosphere at around 364°C produces mainly cyclic oligomers like hexamethylcyclotrisiloxane (B157284) and octamethylcyclotetrasiloxane. scirp.org The presence of vinyl groups can also lead to cross-linking reactions. For instance, unreacted Si-CH=CH2 and Si-H groups in a polysiloxane network can undergo thermal cross-linking to form Si-CH2-CH2-Si bridges. mdpi.com

The thermal stability of polysiloxanes can be enhanced by incorporating certain structural features. For example, substituting methyl groups with phenyl groups can improve thermal stability. scirp.org The incorporation of benzocyclobutene (BCB) groups into a polysiloxane backbone has also been shown to significantly increase the onset decomposition temperature, with values reaching as high as 518°C. psu.edu This is due to the facile cross-linking reaction between the vinyl and BCB groups. psu.edu

The analysis of thermal degradation is often carried out using techniques like thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. nih.govresearchgate.net

Table 4: Thermal Degradation Characteristics of Vinyl-Containing Polysiloxanes

| Polymer System | Degradation Temperature (Onset) | Primary Degradation Products/Pathways | Key Influencing Factors | Reference |

| Polydimethylsiloxanes (PDMS) | 400-650°C (inert atm.), ~290°C (with O2) | Formation of cyclic oligomers (D3, D4, D5, etc.) | Atmosphere (inert vs. oxygen) | nih.gov |

| Vinyl-Terminated PDMS | ~364°C (inert atm.) | Cyclic oligomers (hexamethylcyclotrisiloxane, octamethyltetrasiloxane) | End-group functionality | scirp.org |

| Polysiloxane with unreacted vinyl and Si-H groups | N/A | Thermal cross-linking forming Si-CH2-CH2-Si bridges | Presence of complementary reactive groups | mdpi.com |

| Polysiloxane with Benzocyclobutene (BCB) and vinyl groups | Up to 518°C | Cross-linking via [4+2] cycloaddition between vinyl and BCB groups | Incorporation of highly reactive cross-linking moieties | psu.edu |

Applications in Advanced Materials Science

Silicon-Containing Polymeric Materials from Diethyldivinylsilane

The incorporation of this compound into polymeric structures imparts properties characteristic of silicones, such as thermal stability, flexibility, and hydrophobicity. The Si-C and Si-O linkages formed contribute to unique material characteristics exploited in a range of high-performance applications.

This compound serves as a crucial crosslinking agent in the synthesis of high-performance silicone elastomers. The formation of these elastomers typically occurs through a platinum-catalyzed hydrosilylation reaction, a process fundamental to the curing of two-part room-temperature-vulcanizing (RTV) silicones. gelest.com In this "addition cure" chemistry, the vinyl groups of this compound react with the Si-H bonds of a hydride-functional siloxane polymer. gelest.com This reaction creates stable ethylene (B1197577) bridges (Si-CH₂-CH₂-Si) between the polymer chains, resulting in a three-dimensional network structure. ukessays.com

The degree of crosslinking, which dictates the mechanical properties of the final elastomer, can be controlled by the concentration of this compound. A higher concentration of the divinyl silane (B1218182) leads to a higher crosslink density, generally resulting in a harder, more rigid material with a higher modulus. Conversely, a lower concentration yields a softer, more flexible elastomer with higher elongation at break. researchgate.net This tunability allows for the production of a wide range of silicone materials, from soft gels to tough rubbers, suitable for various applications. The resulting elastomers exhibit the excellent thermal stability and chemical resistance characteristic of polysiloxanes. ukessays.commdpi.com

Table 1: Representative Mechanical Properties of Silicone Elastomers This table presents typical data for silicone elastomers to illustrate the range of properties achievable, as specific data for this compound-crosslinked systems is not detailed in the literature reviewed.

| Property | Value Range |

|---|---|

| Tensile Strength | 3.0 - 11.0 MPa |

| Young's Modulus | 0.5 - 15 MPa |

| Elongation at Break | 100 - 1000% |

| Hardness (Shore A) | 10 - 80 |

Data compiled from general findings on elastomer composites. mdpi.comresearchgate.net

The direct application of this compound in the active layers of optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs) is not extensively documented in scientific literature. However, silicon-containing polymers, or polysiloxanes, are investigated for various roles in optical and optoelectronic devices due to their high transparency, thermal stability, and tunable refractive indices. uni-marburg.derp-photonics.com Polysiloxanes can be designed to have refractive indices ranging from approximately 1.4 to 1.7. rp-photonics.comscipoly.com Encapsulation of sensitive organic materials in OLEDs and OPVs is critical to prevent degradation from moisture and oxygen, a role for which stable, hydrophobic polymers are suited. uni-marburg.de While this compound could be a component in creating such stable, transparent silicone resins, specific research detailing its use to enhance performance in OLEDs or OPVs has not been identified in the reviewed sources.

This compound and related compounds are utilized in creating polymers for applications requiring specific gas permeability, such as in contact lenses. google.com The incorporation of siloxane units into a polymer matrix generally enhances gas permeability. This is explained by the solution-diffusion model, where gas transport through a dense polymer membrane occurs by the gas dissolving into the membrane material and then diffusing through it. hereon.demdpi.com

Polymers containing silicon, particularly polydimethylsiloxane (B3030410) (PDMS), are known for their exceptionally high gas permeability. nih.gov This is attributed to the high flexibility of the Si-O backbone and the large free volume within the polymer structure, which facilitates the diffusion of gas molecules. hereon.de By copolymerizing this compound, flexible siloxane linkages can be introduced into other polymer backbones. This modification can increase the fractional free volume and the mobility of the polymer chains, thereby increasing the diffusion coefficients of gases like oxygen and carbon dioxide. nih.gov A patent indicates that polymers based on triorganovinylsilanes, including this compound, can be tailored to modify properties like oxygen permeability. google.com

Table 2: Gas Permeability Data for Selected Polymers This table provides context on the gas permeability of relevant rubbery and glassy polymers. Permeability is measured in Barrer, where 1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg).

Data compiled from studies on gas permeation in various polymers. psu.eduresearchgate.net

Functional silanes are widely employed for surface modification to control properties like adhesion and wettability. Current time information in Bangalore, IN. this compound can be used to create hydrophobic, or water-repellent, surface coatings. The mechanism involves creating a low-energy surface that minimizes interaction with water. gelest.com This can be achieved in several ways. The vinyl groups of this compound can undergo polymerization, forming a thin polysiloxane film on a substrate. Alternatively, they can be attached to a surface via hydrosilylation reactions. gelest.com

Once applied, the ethyl groups on the silicon atoms, along with the siloxane backbone, form a nonpolar layer. gelest.com This layer reduces the surface energy, causing water to bead up with a high contact angle rather than wetting the surface. Such coatings are valued for their ability to protect substrates from moisture. google.com The creation of superhydrophobic surfaces, which exhibit extremely high water contact angles, often involves generating a specific nanoscale roughness in combination with a low-energy chemical composition, a field where plasma polymerization of silane precursors can be applied. azom.comresearchgate.net

Polymers, particularly elastomers, are used in vibration and sound damping applications due to their viscoelastic nature. mdpi.com When a viscoelastic material is deformed, it dissipates some of the mechanical energy as heat through the internal friction of its molecular chains, rather than storing it and releasing it elastically. mdpi.com This property, known as hysteretic damping, is crucial for reducing unwanted vibrations in structures and machinery.

As a key component in the synthesis of silicone elastomers (as discussed in 5.1.1), this compound contributes to the formation of crosslinked networks that exhibit these damping characteristics. The flexibility of the polysiloxane chains allows for the absorption and dissipation of vibrational energy. nih.gov The effectiveness of a damping material is often quantified by its damping ratio or loss factor. While silicone rubbers are known to be effective damping materials, specific quantitative data on the energy absorption or vibration damping characteristics of polymers derived specifically from this compound are not prominently featured in the reviewed scientific literature.

This compound can serve as a building block for the synthesis of highly branched polymer architectures, such as dendritic and hyperbranched polymers. These three-dimensional, globular macromolecules are of great interest due to their unique properties, including a high density of terminal functional groups, low viscosity, and high solubility compared to linear analogues of similar molecular weight. mdpi.com

The synthesis of hyperbranched polymers from this compound can be achieved through polyaddition reactions like hydrosilylation. umich.edu In this approach, this compound, which acts as an A₂-type monomer (containing two reactive vinyl groups), is reacted with a multifunctional co-monomer of the Bₓ type (where x ≥ 3), such as a molecule with three or more Si-H groups. This A₂ + Bₓ polycondensation strategy leads to the formation of a hyperbranched polycarbosilane. mdpi.com The resulting polymer has a core, dendritic branches, and numerous terminal groups originating from the excess functional group of the Bₓ monomer. These terminal groups can be further modified to tailor the polymer's properties for specific applications. mdpi.comresearchgate.net For example, hyperbranched polycarbosilanes have been investigated as precursors for ceramics and as modifiers for resins to improve thermal stability and mechanical properties. nih.govmdpi.com

Lack of Specific Research Data on this compound in Advanced Material Applications

The synthesis of silicon-based dendritic structures often involves the iterative hydrosilylation of vinylsilane monomers. mdpi.comresearchgate.net Carbosilane dendrimers, for example, are typically built using a divergent approach involving sequential Grignard reactions and hydrosilylation. researchgate.net This general methodology could theoretically employ a divinyl-functionalized silane like this compound. However, specific examples, detailed research findings, or reaction parameters for this compound in the synthesis of silicon-core dendrimers or hyperbranched polymers are not documented in the available search results. General methods for creating hyperbranched polymers include step-growth polycondensation, self-condensing vinyl polymerization, and ring-opening polymerization, but these have not been specifically described with this compound. frontiersin.orgmdpi.comnih.gov

Similarly, the functionalization of dendritic scaffolds is a crucial step for tailoring their properties for specific applications, such as drug delivery or catalysis. nih.govsigmaaldrich.com This often involves modifying the terminal groups of a pre-formed dendrimer. While this is a common practice for various dendrimer types like polyesters and poly(amidoamine) (PAMAM), no literature was found that details the synthesis of a dendritic scaffold from this compound and its subsequent functionalization.

The development of hybrid organic-inorganic materials represents a significant area of materials science. mdpi.com This includes the integration of inorganic nanoparticles into polymer matrices to create composites with enhanced properties and the use of sol-gel processing to form hybrid networks. nih.govias.ac.in The sol-gel process typically involves the hydrolysis and condensation of metal alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS) or other functionalized alkoxysilanes like (3-glycidyloxypropyl) trimethoxysilane (B1233946) (GPTMS). nih.govias.ac.insol-gel.net The vinyl groups on this compound are not amenable to direct participation in these standard aqueous sol-gel reactions, and no alternative sol-gel methodologies involving this specific compound were identified. Furthermore, there is no available research describing the use of a poly(this compound) matrix for the development of composites through the integration of inorganic nanoparticles.

Advanced Spectroscopic and Analytical Characterization of Diethyldivinylsilane Based Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the detailed structural analysis of diethyldivinylsilane and its polymeric derivatives. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and ²⁹Si NMR for Structural Elucidation

One-dimensional (1D) NMR techniques, including proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR, are fundamental for the initial structural verification and elucidation of this compound-based materials. mri-q.com

¹H NMR: Proton NMR is crucial for identifying the signals corresponding to the vinyl and ethyl groups attached to the silicon atom. The vinyl protons typically appear as a complex multiplet in the range of 5.7-6.0 ppm, while the ethyl protons give rise to signals at approximately 0.8-1.2 ppm. mri-q.com The integration of these signals provides quantitative information about the relative number of protons in each group.

¹³C NMR: Carbon-13 NMR complements the proton data by providing information about the carbon skeleton. The vinyl carbons and ethyl carbons resonate at distinct chemical shifts, allowing for unambiguous assignment.

²⁹Si NMR: As the central atom in the molecule, the silicon-29 nucleus provides direct insight into the bonding environment of the silicon atom. pascal-man.com ²⁹Si NMR spectra can confirm the presence of the this compound structure and are particularly sensitive to changes in substitution at the silicon center. magritek.com The chemical shift of the silicon atom is influenced by the nature of the attached groups. unige.ch Tetramethylsilane (TMS) is commonly used as a reference standard for both ¹H, ¹³C, and ²⁹Si NMR. mri-q.compascal-man.com

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~5.7 - 6.0 | Multiplet | Vinyl group (-CH=CH₂) |

| ¹H | ~0.8 - 1.2 | Multiplet | Ethyl group (-CH₂CH₃) |

| ¹³C | Varies | - | Vinyl carbons |

| ¹³C | Varies | - | Ethyl carbons |

| ²⁹Si | Varies | - | Si(CH₂CH₃)₂(CH=CH₂)₂ |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between different atoms within the this compound molecule and its polymers. youtube.commagritek.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgemerypharma.com For this compound, COSY spectra would show correlations between the protons within the vinyl group and between the methylene (B1212753) and methyl protons of the ethyl groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ²⁹Si. youtube.commagritek.com An HMQC or HSQC spectrum of this compound would show cross-peaks connecting the vinyl proton signals to the vinyl carbon signals and the ethyl proton signals to their corresponding ethyl carbon signals.

Solid-State NMR for Polymer Architecture and Dynamics

For this compound-based polymers, which are often insoluble solids, solid-state NMR (ssNMR) spectroscopy is an essential technique for characterizing their structure and dynamics. mdpi.comnih.gov Unlike liquid-state NMR, ssNMR can analyze materials in their native, solid form. mdpi.com

Solid-state ¹³C and ²⁹Si NMR, often employing techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), provide information on the local environment of the carbon and silicon atoms within the polymer network. researchgate.netifj.edu.pl These spectra can reveal details about the degree of polymerization, cross-linking, and the presence of different structural motifs within the polymer. Furthermore, advanced ssNMR experiments can probe the dynamics of the polymer chains, providing insights into properties like chain mobility and relaxation behavior, which are crucial for understanding the material's macroscopic properties. mdpi.com

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. uci.edu The resulting spectrum is a unique molecular "fingerprint" that allows for the identification of characteristic functional groups. rtilab.cominnovatechlabs.com

In the analysis of this compound and its polymers, FTIR is used to identify key vibrational bands:

C=C stretch: The vinyl group exhibits a characteristic C=C stretching vibration.

Si-C stretch: The bond between silicon and carbon gives rise to specific absorption bands.

C-H stretch: Vibrations from the C-H bonds in the ethyl and vinyl groups are also readily identifiable.

Changes in the FTIR spectrum, such as the disappearance or shifting of the C=C stretching band, can be used to monitor the polymerization of this compound. nih.gov

Table 2: Key FTIR Absorption Bands for this compound-Based Materials

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Vinyl (C=C) | Stretch | ~1590 - 1610 |

| Vinyl (=C-H) | Stretch | ~3050 - 3080 |

| Ethyl/Vinyl (C-H) | Stretch (sp³) | ~2850 - 2960 |

| Si-C | Stretch | ~700 - 850 |

Raman Spectroscopy for Molecular Vibrations and Polymer Structure

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. gcms.cz It provides information about molecular vibrations that can be complementary to FTIR, particularly for symmetric non-polar bonds. edinst.com

For this compound, the symmetric Si-C and C=C stretching vibrations are often strong in the Raman spectrum. Raman spectroscopy is a powerful tool for studying the structure of this compound-based polymers. edinst.com Changes in the Raman bands associated with the vinyl groups can indicate the extent of polymerization. Furthermore, the technique is sensitive to the conformation and crystallinity of polymer chains, making it valuable for characterizing the morphology of the resulting materials. spectroscopyonline.comresearchgate.net Tip-enhanced Raman spectroscopy (TERS) can even provide nanoscale chemical characterization of two-dimensional molecular materials. rsc.org

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for the characterization of this compound and its derivatives, offering high sensitivity and specificity for molecular identification and quantification.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of this compound and its reaction products. innovareacademics.inmeasurlabs.com Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the calculation of a unique elemental formula, as even molecules with the same nominal mass will have slightly different exact masses due to the mass defects of their constituent atoms. bioanalysis-zone.com

The application of HRMS is particularly valuable in confirming the successful synthesis of this compound and in identifying any byproducts or degradation products that may have formed. By comparing the experimentally measured exact mass to the theoretical exact mass of the expected compound, researchers can confirm its identity with a high degree of confidence. innovareacademics.in Various HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can be employed to achieve the necessary high resolution for these analyses. innovareacademics.inresearchgate.net The data obtained from HRMS is crucial for establishing the molecular integrity of this compound-based materials, a prerequisite for understanding their subsequent chemical behavior and material properties. msesupplies.com

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C8H16Si | N/A |

| Theoretical Exact Mass | 140.1045 u | N/A |

| Measured Exact Mass (Example) | 140.1043 u | measurlabs.com |

| Mass Accuracy (Example) | < 5 ppm | innovareacademics.in |

| Ionization Technique | Electron Ionization (EI) | N/A |

This table provides example data and does not represent a specific experimental result.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable hybrid technique for assessing the purity of this compound and for analyzing any volatile components within related materials. medistri.swisswikipedia.org The gas chromatograph separates the components of a volatile mixture based on their differential partitioning between a stationary phase and a mobile gas phase. innovatechlabs.com As each component elutes from the GC column at a characteristic retention time, it enters the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. nist.gov

This combination of separation and detection allows for the identification and quantification of impurities in a this compound sample. medistri.swiss For instance, residual starting materials, solvents, or side-products from the synthesis can be detected and identified by comparing their mass spectra to established libraries. nist.gov The "gold standard" status of GC-MS in forensic and environmental analysis underscores its reliability for definitive substance identification. wikipedia.org Furthermore, GC-MS is highly effective for the analysis of outgassed products from this compound-based polymers when subjected to thermal stress, providing insights into their thermal stability and degradation pathways. innovatechlabs.com

Table 2: Example GC-MS Analysis of a this compound Sample

| Retention Time (min) | Identified Compound | Abundance (%) |

| 5.2 | This compound | 99.5 |

| 3.8 | Toluene (solvent residue) | 0.3 |

| 6.1 | Unidentified Siloxane Impurity | 0.2 |

This table is a hypothetical representation of a GC-MS purity analysis.

X-ray Diffraction and Scattering Methods

X-ray techniques are fundamental for probing the atomic and nanoscale structure of this compound-based materials, particularly in their polymeric or solid states.

Wide-Angle X-ray Scattering (WAXS), also referred to as Wide-Angle X-ray Diffraction (WAXD), is a key technique for characterizing the crystalline structure of materials. wikipedia.org WAXS analyzes the Bragg peaks that occur at wide scattering angles, which correspond to the periodic arrangement of atoms within a crystalline lattice, typically on the sub-nanometer scale. wikipedia.org For polymers derived from this compound, WAXS is instrumental in determining the degree of crystallinity, identifying the specific crystal structure (unit cell parameters), and assessing the preferred orientation of crystallites (texture). wikipedia.orgdiamond.ac.uk

The scattering pattern obtained from a WAXS experiment provides a fingerprint of the crystalline phases present in the material. rsc.org In the context of poly(this compound) or its copolymers, WAXS can reveal how changes in polymerization conditions or subsequent processing affect the final crystalline morphology. The analysis of WAXS data can differentiate between amorphous and crystalline regions, providing quantitative information about the crystalline fraction, which significantly influences the mechanical and thermal properties of the polymer. osti.gov

Small-Angle X-ray Scattering (SAXS) is a complementary technique to WAXS that provides information about larger-scale structural features, typically in the range of 1 to 100 nanometers. malvernpanalytical.commat-cs.com SAXS measures the scattering of X-rays at very small angles to the incident beam, which arises from variations in electron density over these larger length scales. spectroscopyonline.com This makes SAXS an ideal tool for characterizing the nanostructure and morphology of this compound-based materials, including polymers, composites, and porous materials. malvernpanalytical.comrsc.org

For this compound-based polymers, SAXS can be used to determine the size, shape, and distribution of crystalline lamellae, nanoparticles, or other phase-separated domains. malvernpanalytical.comspectroscopyonline.com It is particularly powerful for studying the hierarchical structures in semi-crystalline polymers and for analyzing the morphology of block copolymers or polymer blends containing a this compound component. rug.nl The versatility of SAXS allows for the analysis of samples in solid, liquid, or gel states and can be performed in situ to monitor structural changes during processes like polymerization, stretching, or thermal annealing. malvernpanalytical.comfrontiersin.org

Table 3: Comparison of WAXS and SAXS for Polymer Characterization

| Technique | Probed Length Scale | Information Obtained | Typical Applications for this compound Polymers |